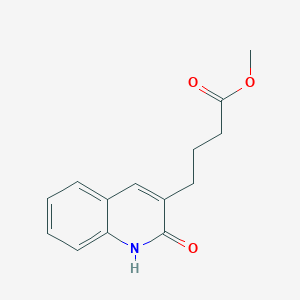
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position, a phenyl group at the second position, and a hydroxyl group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.
Industrial production methods often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are environmentally friendly and are preferred for large-scale synthesis .
Analyse Chemischer Reaktionen
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a fully saturated quinoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of free radicals and prevent glutamate-induced excitotoxicity, which contributes to its neuroprotective effects . It also modulates neurotransmitter release and receptor activity, thereby influencing neuronal function and survival .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the second position.
1,2,3,4-Tetrahydroquinoline: This compound lacks both the methyl and phenyl groups and has a simpler structure.
4-Hydroxy-2-quinolone: This compound has a similar hydroxyl group at the fourth position but differs in the overall structure and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Eigenschaften
CAS-Nummer |
918165-54-5 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-10,15-16,18H,11H2,1H3 |
InChI-Schlüssel |
GUTOGCIDYCSFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


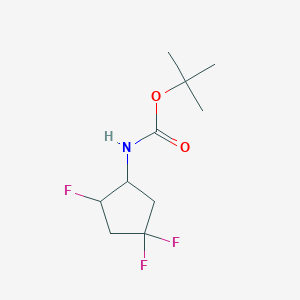
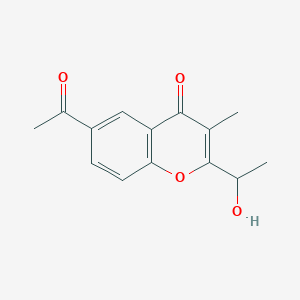
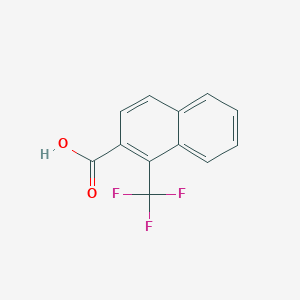
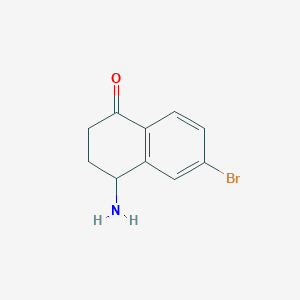

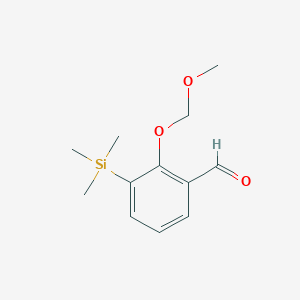
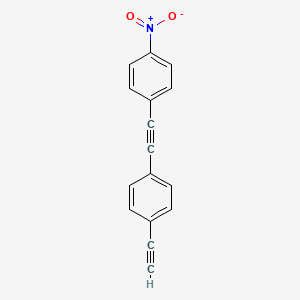
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
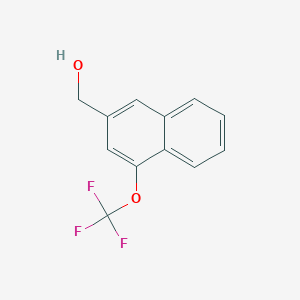
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

